![molecular formula C14H26N2O2 B15230442 tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15230442.png)
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-methyl-2,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its methyl substitution at the spirocyclic nitrogen atom. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
Clé InChI |
CNVRGWXVVPBORV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
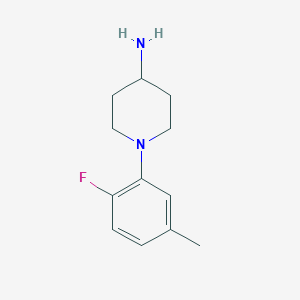
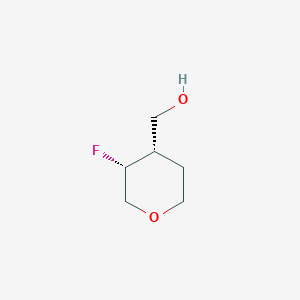
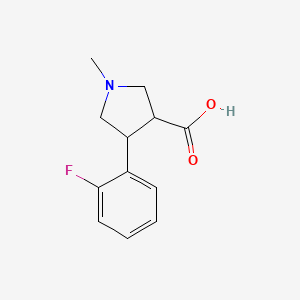

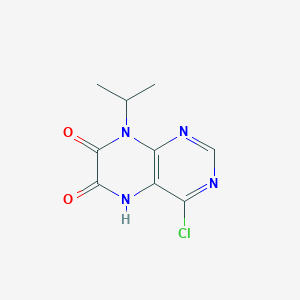
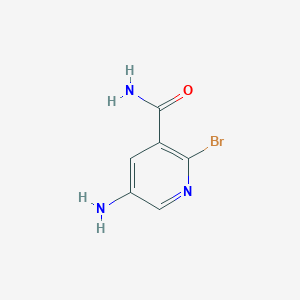
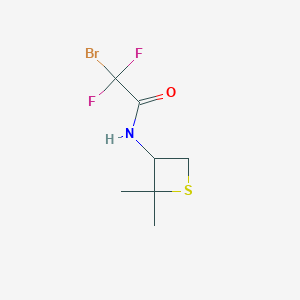

![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
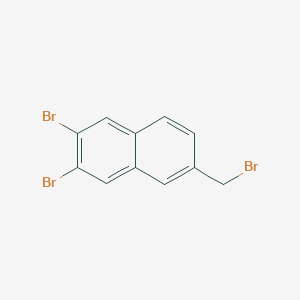
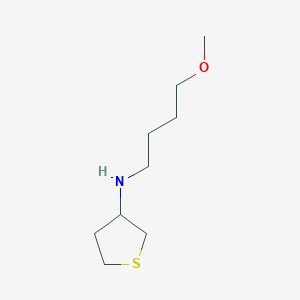
![7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15230459.png)
